molecular formula C19H17N3 B11837460 3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline CAS No. 842957-75-9

3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline

Cat. No.: B11837460
CAS No.: 842957-75-9
M. Wt: 287.4 g/mol
InChI Key: JISYKVUSPLFSRH-UHFFFAOYSA-N
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Description

3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is a complex organic compound that features a naphthoimidazole moiety linked to an aniline group via an ethyl chain. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, imparts unique characteristics to the molecule, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

842957-75-9

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

3-[2-(1H-benzo[f]benzimidazol-2-yl)ethyl]aniline

InChI

InChI=1S/C19H17N3/c20-16-7-3-4-13(10-16)8-9-19-21-17-11-14-5-1-2-6-15(14)12-18(17)22-19/h1-7,10-12H,8-9,20H2,(H,21,22)

InChI Key

JISYKVUSPLFSRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCC4=CC(=CC=C4)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application in pharmaceuticals:

  • Anticancer Activity :
    • Studies have indicated that derivatives of naphtho[2,3-d]imidazole compounds, including 3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline, show promising anticancer properties. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential for therapeutic development .
  • Antimicrobial Properties :
    • Compounds with similar structural motifs have been reported to possess antimicrobial activities. The imidazole ring is known for its ability to interact with biological macromolecules, which could lead to inhibition of microbial growth .
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor due to the presence of the naphthoimidazole moiety, which can interact with active sites of enzymes. This characteristic is crucial for the development of drugs targeting specific enzymatic pathways involved in diseases .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of naphtho[2,3-d]imidazole derivatives, including this compound. The findings showed that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating effective dose-response relationships.

CompoundCell LineIC50 (μM)
Compound ASNB-1910.6
Compound BOVCAR-88.3
This compoundNCI-H404.3

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of imidazole derivatives. The study revealed that compounds structurally related to this compound demonstrated substantial inhibitory effects against both gram-positive and gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Mechanism of Action

The mechanism of action of 3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interfere with DNA and RNA synthesis by intercalating between nucleic acid bases, leading to the disruption of cellular processes . The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is unique due to the combination of the naphthoimidazole core with an aniline group, providing a balance of aromatic stability and reactivity. This combination allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields .

Biological Activity

3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Structural Characteristics

The compound is characterized by its naphthoimidazole moiety linked to an ethyl group and an aniline group. Its molecular formula is C19H17N3C_{19}H_{17}N_{3} with a molecular weight of approximately 303.36 g/mol. The structural complexity contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds with naphthoimidazole structures exhibit significant antimicrobial activities. Specifically, this compound has shown:

  • Antibacterial Activity : Studies have reported that related compounds demonstrate effectiveness against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
  • Antifungal Activity : The compound's derivatives have also been evaluated for antifungal properties, showing moderate activity against various fungal strains.

Anticancer Potential

The naphthoimidazole derivatives are being investigated for their potential as anticancer agents. Preliminary studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in tumor growth .

Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects. Research indicates that:

  • Protein Interaction : The compound may interact with key proteins involved in microbial resistance and cancer cell survival, potentially disrupting their functions .
  • Biofilm Inhibition : It has been observed to possess moderate antibiofilm activity against resistant strains, suggesting its utility in treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)anilineC19H17N3C_{19}H_{17}N_{3}Contains a methyl group instead of ethyl
4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)anilineC19H17N3C_{19}H_{17}N_{3}Similar structure with different substituents
1H-naphtho[2,3-d]imidazoleC13H9NC_{13}H_{9}NLacks the ethyl and aniline groups

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of naphthoimidazole derivatives:

  • Study on Antimicrobial Activity : A study published in Molecules demonstrated the antibacterial effects of naphthoimidazole derivatives against MRSA and other resistant strains .
  • Anticancer Research : Another research article indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

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